1-Formyl-N-methylcyclopropane-1-sulfonamide
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Overview
Description
1-Formyl-N-methylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C5H9NO3S and a molecular weight of 163.19 g/mol . This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a sulfonamide group, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 1-Formyl-N-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide reagents under specific conditions. One common method includes the reaction of N-methylcyclopropane-1-sulfonamide with formylating agents such as formic acid or formic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.
Chemical Reactions Analysis
1-Formyl-N-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions.
Scientific Research Applications
1-Formyl-N-methylcyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Formyl-N-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and sulfonamide moiety play crucial roles in these interactions, potentially inhibiting or activating certain biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-Formyl-N-methylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
N-Methylcyclopropane-1-sulfonamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Formylcyclopropane-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
Cyclopropane-1-sulfonamide: Lacks both the formyl and N-methyl groups, making it a simpler molecule with different properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its simpler analogs.
Properties
IUPAC Name |
1-formyl-N-methylcyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-6-10(8,9)5(4-7)2-3-5/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAFTXSNXXFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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